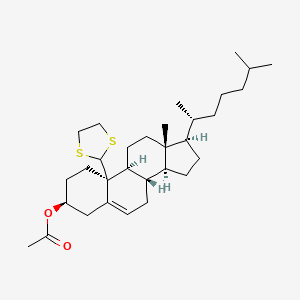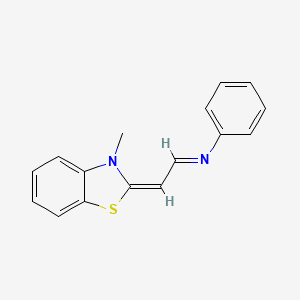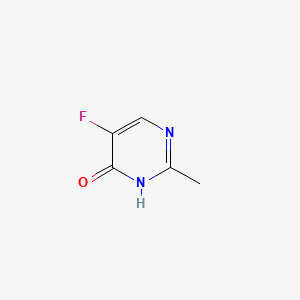
5-フルオロ-2-メチルピリミジン-4-オール
概要
説明
5-Fluoro-2-methylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C5H5FN2O. It is a derivative of pyrimidine, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position.
科学的研究の応用
5-Fluoro-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
Target of Action
It is known that fluoropyrimidines, a class of drugs to which this compound belongs, often target thymidylate synthase (ts), a crucial enzyme in dna synthesis . By inhibiting TS, these compounds can disrupt DNA replication and cell division, making them effective against rapidly dividing cells, such as cancer cells .
Mode of Action
Fluoropyrimidines generally exert their effects by being incorporated into the dna and rna of cells, causing disruptions in their functions . The deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, bind to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, leading to a decrease in the synthesis of thymidine monophosphate (dTMP), a critical component of DNA .
Biochemical Pathways
Fluoropyrimidines are known to affect several cancer-related pathways, including cell apoptosis, autophagy, epithelial–mesenchymal transition, and others . They can also modulate multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in urine .
Result of Action
The inhibition of ts by fluoropyrimidines leads to a decrease in the synthesis of thymidine monophosphate (dtmp), a critical component of dna . This disruption in DNA synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-methylpyrimidin-4-ol at different dosages in animal models have not been extensively studied
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyrimidin-4-ol typically involves the fluorination of 2-methylpyrimidin-4-ol. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of 5-Fluoro-2-methylpyrimidin-4-ol may involve large-scale fluorination processes using similar reagents but optimized for higher efficiency and yield. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
5-Fluoro-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses and applications .
類似化合物との比較
Similar Compounds
- 5-Fluorouracil
- 2-Fluoropyrimidine
- 4-Fluoropyrimidine
Uniqueness
5-Fluoro-2-methylpyrimidin-4-ol is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
特性
IUPAC Name |
5-fluoro-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTSFVIMARJLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664007 | |
| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-91-7 | |
| Record name | 5-Fluoro-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/new.no-structure.jpg)
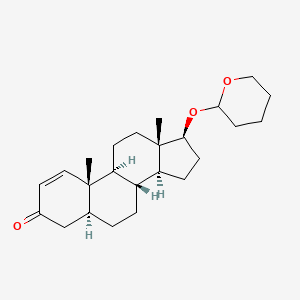
![(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B576370.png)
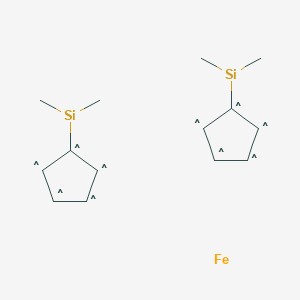
![Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium](/img/structure/B576376.png)
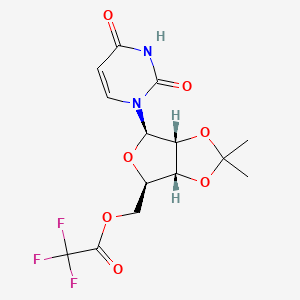

![N-[(E)-1-cyclohexylbutylideneamino]-2,4-dinitroaniline](/img/structure/B576380.png)
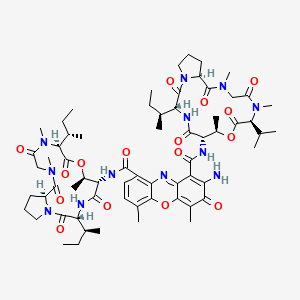

![(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B576385.png)
